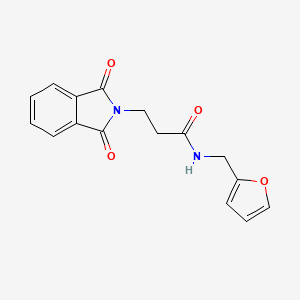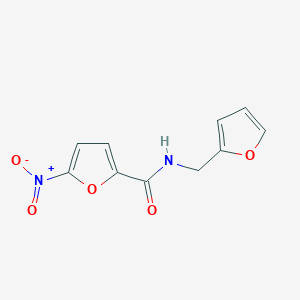
3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-furylmethyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves specific organic reactions that yield structurally complex and functionally diverse molecules. For example, the reaction of 2-(5-amino-4-chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-2H-isoindole-1,3-dione with 3-chloro-2,2-dimethylpropanoyl chloride in tetrahydrofuran at room temperature yielded a compound with a closely related structure, demonstrating the intricacies of synthetic routes in producing isoindole derivatives (Huang Ming-zhi et al., 2005).
Molecular Structure Analysis
The molecular structure of related compounds is characterized by X-ray diffraction techniques, revealing intricate details about their crystalline forms. The reported structures often exhibit specific crystallographic parameters that influence their physical properties and reactivity. For instance, various compounds synthesized through related methods have been structurally characterized to have unique space groups and crystallographic dimensions, highlighting the diversity of molecular structures attainable through synthetic chemistry (Liu et al., 2008).
Aplicaciones Científicas De Investigación
Scientific Research Applications
1. Environmental and Occupational Exposures
Research on environmental chemicals such as bisphenol A (BPA), triclosan (TCS), and various phthalates has provided insights into human exposure levels and potential health risks. Studies conducted on Danish populations between 2006 and 2012 assessed urinary excretion of these non-persistent chemicals, highlighting widespread exposure among children, adolescents, young men, and pregnant women. These findings underscore the importance of monitoring environmental pollutants to understand their impact on human health (Frederiksen et al., 2014).
2. Occupational Health and Safety
In occupational settings, exposure to chemicals such as methylene bisphenyl isocyanate (MDI) can pose health risks. Research aimed at quantifying dermal and inhalation exposure to MDI among iron foundry workers has highlighted the need for protective measures to prevent respiratory sensitization and occupational asthma. This study demonstrates the feasibility of measuring exposure levels and suggests that both dermal and inhalation pathways should be considered in occupational health assessments (Liljelind et al., 2010).
3. Biomonitoring for Chemical Exposure
Advancements in biomonitoring techniques have allowed for the detection of specific albumin adducts in individuals exposed to isocyanates, such as MDI. These biomarkers provide valuable information on exposure levels and can contribute to identifying individuals at risk for developing respiratory diseases. The development of sensitive analytical methods for biomarker detection is crucial for assessing exposure to hazardous substances and understanding their health implications (Sabbioni et al., 2010).
Propiedades
IUPAC Name |
3-(1,3-dioxoisoindol-2-yl)-N-(furan-2-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4/c19-14(17-10-11-4-3-9-22-11)7-8-18-15(20)12-5-1-2-6-13(12)16(18)21/h1-6,9H,7-8,10H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUORBDDPTIGWNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-N-furan-2-ylmethyl-propionamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{3-[(2-fluorophenyl)amino]-3-oxopropyl}-N-(2-furylmethyl)piperidine-1-carboxamide](/img/structure/B5553839.png)
![(4aR*,7aS*)-1-(pyridin-3-ylmethyl)-4-(3-thienylacetyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5553842.png)
![2-{2-[(tert-butylamino)methyl]-1H-pyrrol-1-yl}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B5553851.png)

![N'-[(3-methyl-2-thienyl)methylene]-3-nitrobenzohydrazide](/img/structure/B5553881.png)


![1-cyclopropyl-N-{2-[(3-methyl-2-pyridinyl)amino]ethyl}-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5553902.png)


![(3R*,4R*)-3-isopropyl-4-methyl-1-[(2-methyl-1,3-benzoxazol-6-yl)carbonyl]pyrrolidin-3-ol](/img/structure/B5553916.png)
![ethyl 4-[(3-nitrophenyl)amino]-3-quinolinecarboxylate](/img/structure/B5553920.png)
![1-[(dimethylamino)sulfonyl]-N-{2-[(2-oxo-1-pyrrolidinyl)methyl]benzyl}-4-piperidinecarboxamide](/img/structure/B5553925.png)
![8-[(2,4-dichlorophenoxy)acetyl]-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5553926.png)